N-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propionamide
Description
N-(2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propionamide is a boronate ester-containing compound widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in medicinal and materials chemistry. Its structure features a phenyl ring substituted with a methoxy group at the ortho-position and a propionamide moiety at the para-position relative to the dioxaborolane ring. This configuration enhances steric and electronic properties critical for catalytic coupling efficiency .
Properties
IUPAC Name |
N-[2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BNO4/c1-7-14(19)18-12-9-8-11(10-13(12)20-6)17-21-15(2,3)16(4,5)22-17/h8-10H,7H2,1-6H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJCBGQMMQKWEHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)CC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
N-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propionamide has been investigated for its potential as an anticancer agent. The dioxaborolane moiety is known for its ability to form stable complexes with certain metal ions, which can enhance the drug delivery systems targeting cancer cells. Studies have shown that compounds containing boron have unique interactions with biological systems that can be exploited for therapeutic purposes .
1.2 Targeted Drug Delivery
The incorporation of the dioxaborolane group allows for enhanced solubility and stability of the drug in physiological conditions. This characteristic is crucial for developing targeted drug delivery systems that minimize side effects while maximizing therapeutic efficacy. Research indicates that such compounds can be designed to release drugs in a controlled manner when exposed to specific stimuli (e.g., pH changes or enzymatic activity) .
Materials Science
2.1 Synthesis of Novel Polymers
This compound plays a significant role in the synthesis of novel copolymers that exhibit unique optical and electrochemical properties. The combination of benzothiadiazole and electron-rich arene units with the dioxaborolane structure leads to materials suitable for organic electronics and photovoltaics. These materials can be utilized in solar cells and light-emitting diodes (LEDs), where efficient charge transport and light emission are critical .
2.2 Coatings and Adhesives
The chemical stability of this compound makes it a candidate for use in coatings and adhesives that require moisture resistance and durability. The boron-containing structure can enhance adhesion properties and resistance to environmental degradation .
Environmental Science
3.1 Water Treatment
Research has indicated that compounds similar to this compound can be effective in removing pollutants from water sources. The dioxaborolane group can interact with various contaminants through coordination chemistry, facilitating their removal from aqueous solutions .
3.2 Sensor Development
The electrochemical properties of this compound make it suitable for developing sensors capable of detecting environmental pollutants at low concentrations. These sensors can utilize the unique electronic properties imparted by the dioxaborolane structure to achieve high sensitivity and selectivity .
Mechanism of Action
The mechanism by which N-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propionamide exerts its effects involves its interaction with molecular targets and pathways. The boronic acid moiety can form reversible covalent bonds with biological targets, influencing various biochemical processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
a) Positional Isomerism: Methoxy Group Placement
- N-(4-Methoxy-3-(dioxaborolan-2-yl)benzyl)-N-methylpropan-2-amine (CAS: 934586-45-5):
This compound () replaces the ortho-methoxy group with a para-methoxy substituent. The altered electronic environment reduces steric hindrance near the boronate ester, improving reactivity in cross-couplings with aryl chlorides . - N-(3-(dioxaborolan-2-yl)phenyl)cyclopropanecarboxamide (CAS: 1031747-40-6):
Lacks a methoxy group and substitutes the propionamide with a cyclopropanecarboxamide. This modification increases hydrophobicity (logP: 3.2 vs. 2.8 for the target compound) but reduces solubility in polar solvents .
b) Amide Group Modifications
- 3-(4-(dioxaborolan-2-yl)phenyl)propionamide (Compound 35a, ):
Shares the propionamide group but lacks the ortho-methoxy substituent. Reported to achieve 80% yield in Suzuki couplings, slightly lower than the target compound’s typical 85–90% efficiency due to reduced electron-donating effects . - N-Benzyloxy-2-methyl-2-(4-chlorophenoxy)propionamide (): Replaces the boronate ester with a chlorophenoxy group, shifting the application from cross-coupling to antifungal agents. The absence of the dioxaborolane ring eliminates catalytic utility .
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | N-(4-Methoxy-3-dioxaborolan-yl benzyl)-N-methylpropan-2-amine | 3-(4-dioxaborolan-2-ylphenyl)propionamide |
|---|---|---|---|
| Molecular Weight (g/mol) | 315.2 | 319.25 | 287.1 |
| logP (Predicted) | 2.8 | 3.1 | 2.4 |
| Aqueous Solubility (mg/mL) | 0.15 | 0.09 | 0.22 |
| Plasma Stability (t₁/₂, h) | 6.2 | 4.8 | 5.5 |
The target compound’s balanced logP and solubility profile make it favorable for in vivo studies compared to more lipophilic analogs like N-(4-Methoxy-3-dioxaborolan-yl benzyl)-N-methylpropan-2-amine .
Biological Activity
N-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propionamide is a synthetic compound that has garnered attention in recent years due to its potential biological activities. This article explores its chemical properties, synthesis methods, and biological activities, particularly focusing on its insecticidal properties and potential pharmaceutical applications.
The compound has the molecular formula and a molar mass of approximately 248.13 g/mol. Its structure includes a methoxy group and a dioxaborolane moiety, which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C14H21BO3 |
| Molar Mass | 248.13 g/mol |
| Density | 1.01 g/cm³ |
| Boiling Point | 332 °C (predicted) |
Synthesis
The synthesis of this compound typically involves the reaction of 2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline with propionyl chloride under controlled conditions. The resulting compound is purified through recrystallization or chromatography.
Insecticidal Activity
Recent studies have highlighted the insecticidal properties of compounds containing the dioxaborolane structure. For instance:
- Case Study : A series of methoxy-containing compounds were synthesized based on the dioxaborolane framework and tested against Plutella xylostella and Spodoptera frugiperda. One derivative exhibited a mortality rate of 97.67% at a concentration of 1 mg/L against Plutella xylostella . This indicates that modifications in the structure can significantly enhance biological activity.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that the presence of methoxy groups and dioxaborolane moieties can influence biological activity significantly. For example:
Preparation Methods
Key Structural Features Influencing Synthesis
-
Boron Reactivity : The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group is introduced via palladium-catalyzed coupling.
-
Steric Constraints : The bulky tetramethyl dioxaborolane group necessitates optimized reaction conditions to minimize side reactions.
-
Functional Group Compatibility : The methoxy group on the phenyl ring remains inert under typical Suzuki coupling conditions.
Detailed Reaction Pathways
Step 1: Amide Synthesis
The amide bond is formed between propionamide and the 2-methoxy-4-bromophenyl group.
Reagents and Conditions
Mechanism :
Yield and Optimization
Step 2: Suzuki-Miyaura Coupling
The bromide is replaced with the boron group using palladium catalysis.
Reagents and Conditions
| Component | Role | Source Example |
|---|---|---|
| Bis(pinacolato)diboron | Boron source | |
| PdCl₂(dppf) (Palladium catalyst) | Catalyst | |
| KOAc (Potassium acetate) | Base | |
| Dioxane or DMF | Solvent | |
| Temperature | 80–100°C |
Mechanism :
Representative Data
| Entry | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Source |
|---|---|---|---|---|---|---|
| 1 | PdCl₂(dppf) | KOAc | Dioxane | 85 | 51 | |
| 2 | PdCl₂(dppf) | KOAc | DMF | 100 | 81 | |
| 3 | Pd(Ph₃P)₄ | Na₂CO₃ | Dioxane | 120 | 38 |
Key Observations :
-
Catalyst Efficiency : PdCl₂(dppf) outperforms Pd(Ph₃P)₄ in analogous reactions.
-
Solvent Impact : DMF enhances reaction rates at higher temperatures.
Critical Reaction Optimization
Catalyst Selection
Base and Solvent
Temperature Control
Challenges and Mitigation Strategies
Boron Group Stability
Steric Hindrance
-
Tetramethyl Dioxaborolane : Bulky groups reduce reaction efficiency.
Industrial and Research Applications
Scalability
Q & A
Q. Basic
- NMR Spectroscopy :
- LC-MS/ESI-MS : Monitor molecular ion peaks (e.g., m/z 285.1 [M+H]⁺ in similar compounds) and purity .
How can reaction yields in Suzuki couplings involving this boronate ester be optimized?
Q. Advanced
- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and ligands (e.g., SPhos, XPhos) for improved turnover.
- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) with mixed systems (dioxane/H₂O).
- Stoichiometry : Use a 1.2:1 molar ratio of boronate ester to aryl halide to drive the reaction .
- Temperature Control : Maintain 55–80°C to balance reactivity and side-product formation .
How can competing side reactions (e.g., protodeboronation) be mitigated during synthesis?
Q. Advanced
- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent boronate ester hydrolysis.
- Additives : Include CsF or KHF₂ to stabilize the boronate intermediate.
- Workup Strategies :
What are the key stability considerations for storing this compound?
Q. Basic
- Moisture Sensitivity : Store under anhydrous conditions (desiccator, molecular sieves) to prevent boronate ester hydrolysis.
- Temperature : Keep at –20°C for long-term stability.
- Light Protection : Use amber vials to avoid photodegradation of the methoxy group .
How can regiochemical integrity of the boronate ester group be confirmed post-synthesis?
Q. Advanced
- X-ray Crystallography : Resolve crystal structures to validate substitution patterns.
- NOESY/ROESY NMR : Detect spatial proximity between the methoxy group and boronate ester .
- Comparative Analysis : Cross-reference ¹³C NMR shifts with literature values for analogous compounds .
What purification methods are effective for isolating this compound?
Q. Basic
- Column Chromatography : Use silica gel with gradients of ethyl acetate/hexane (20–50%).
- Recrystallization : Dissolve in hot ethanol or acetonitrile, then cool to –20°C for crystallization.
- Filtration : Remove Pd residues via Celite or activated charcoal .
How can low coupling efficiency in meta-substituted aryl systems be addressed?
Q. Advanced
- Directing Groups : Introduce amide or sulfonamide groups to enhance meta-selectivity via coordination with Pd .
- Ligand Design : Use anionic ligands (e.g., bipyridines) to stabilize transition states in sterically hindered systems .
What are the solubility properties of this compound in common solvents?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
